molecular formula C11H11NO2 B183921 Ethyl 2-(2-cyanophenyl)acetate CAS No. 67237-76-7

Ethyl 2-(2-cyanophenyl)acetate

Cat. No.: B183921
CAS No.: 67237-76-7
M. Wt: 189.21 g/mol
InChI Key: GEZPMJQZYHFPFE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanophenyl)acetate is a chemical compound with the linear formula C11H11NO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.21 g/mol . It is a solid substance at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

  • Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been used in the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids. This method offers good yields without racemization under milder conditions, compatible with various protecting groups. It is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri, Mandal, et al., 2014).

  • Green Chemistry in Suzuki Coupling : Ethyl (4-phenylphenyl)acetate, which has similar structural characteristics, was synthesized using green Suzuki coupling reactions in water. This approach promotes learning about green chemistry principles in pharmaceutical chemistry and offers a more environmentally friendly method for synthesizing compounds with potential anti-arthritic properties (Costa, Pelotte, et al., 2012).

  • Fabrication of Medicinal Compounds : Research into the synthesis of 4-phenyl-2-butanone, an intermediate for anti-inflammatory and analgesic medicines, outlines processes using ethyl acetate, highlighting the role of related ethyl compounds in medicinal chemistry (Zhang, 2005).

  • Synthesis of N-phenylpyrrolidin-2-yl Heterocycles : Ethyl 2-(1-phenylpiperidin-2-yl) acetate has been used in base-induced intramolecular aza-Michael reactions to form specific heterocycles, which are significant in pharmaceutical research (Ramos, Nagem, et al., 2011).

  • Dissolution Thermodynamics in Binary Solvents : The solubility and dissolution properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures, including ethyl acetate, were studied. This research is crucial for understanding the solubility behavior of similar compounds in different solvents (Zhou, Wang, et al., 2017).

  • Antidiabetic Properties : Ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate, an antidiabetic octaketide, has been synthesized using methods that could potentially be adapted for the synthesis of related ethyl acetate derivatives (Sun, Yuan, et al., 2017).

Safety and Hazards

Ethyl 2-(2-cyanophenyl)acetate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the substance .

Properties

IUPAC Name

ethyl 2-(2-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZPMJQZYHFPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474782
Record name ethyl 2-(2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67237-76-7
Record name ethyl 2-(2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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